

Application Notes and Protocols for the Gravimetric Determination of Palladium Using Glyoxime

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Compound of Interest

Compound Name:	Glyoxime
Cat. No.:	B048743

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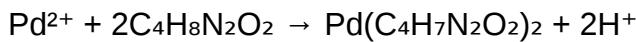
Introduction

The gravimetric determination of palladium using **glyoxime**, particularly **dimethylglyoxime** (DMG), is a highly selective and accurate classical analytical method. This technique relies on the precipitation of palladium as a stable, well-defined complex with DMG from a weakly acidic solution.^[1] The resulting precipitate is then filtered, washed, dried, and weighed to determine the palladium content in the sample. This method is particularly valuable for the analysis of palladium in alloys and other materials where high precision is required.^{[2][3][4][5]}

Principle

In a weakly acidic medium (pH 0.7-3.8), palladium(II) ions react with an alcoholic solution of **dimethylglyoxime** to form a characteristic yellow, insoluble precipitate of palladium(II) dimethylglyoximate.^[6] The reaction is highly specific for palladium, although some metals like gold and platinum may interfere under certain conditions.^[1] The bulky precipitate is easily handled and has a favorable gravimetric factor, contributing to the accuracy of the method.

The chemical reaction is as follows:



Experimental Protocols

This section provides a detailed methodology for the gravimetric determination of palladium using **dimethylglyoxime**, adapted from established procedures including the ISO 11490:2023 standard for palladium in jewellery alloys.[5]

Reagents and Materials

- Hydrochloric Acid (HCl): Concentrated and dilute solutions (e.g., 1 M).
- Nitric Acid (HNO₃): Concentrated.
- Aqua Regia: Freshly prepared by mixing 3 parts concentrated HCl and 1 part concentrated HNO₃ by volume.
- Dimethylglyoxime (DMG) Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
- Ammonium Hydroxide (NH₄OH): Dilute solution.
- Distilled or Deionized Water.
- Ashless Filter Paper.
- Gooch Crucible or Sintered Glass Crucible (G4).[3]
- Drying Oven.
- Muffle Furnace.
- Desiccator.

Sample Preparation

- Accurately weigh a sample containing approximately 20-55 mg of palladium into a 250 mL beaker.[3]
- Add 10-15 mL of aqua regia to dissolve the sample. Gentle heating on a hot plate may be necessary to facilitate dissolution.[5]

- Once the sample is completely dissolved, evaporate the solution to a small volume to remove excess nitric acid. This can be achieved by gentle heating. Be careful not to evaporate to dryness.
- Add 5 mL of concentrated HCl and again evaporate to a small volume. Repeat this step 2-3 times to ensure complete removal of nitrates.
- Dilute the solution with approximately 50 mL of distilled water. The solution should be clear at this stage.

Precipitation of Palladium-Dimethylglyoxime Complex

- Dilute the sample solution to about 150-200 mL with distilled water and heat to 60-80 °C.
- Slowly add a slight excess of the 1% dimethylglyoxime solution to the hot, acidic solution while stirring continuously. A voluminous yellow precipitate of palladium(II) dimethylglyoximate will form. To check for complete precipitation, allow the precipitate to settle and add a few more drops of the DMG solution to the clear supernatant. No further precipitation should be observed.
- Digest the precipitate by keeping the solution hot (60-80 °C) for about 30-60 minutes to allow for complete precipitation and coarsening of the particles.^{[3][7]}
- Allow the solution to cool to room temperature.

Filtration and Washing

- Filter the precipitate through a pre-weighed Gooch crucible or a G4 sintered glass crucible. ^[3] Alternatively, ashless filter paper can be used.
- Wash the precipitate several times with cold distilled water until the washings are free of chloride ions. This can be tested by adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate indicates that all chlorides have been removed.
- Finally, wash the precipitate with a small amount of ethanol to aid in drying.

Drying and Weighing

- Dry the crucible with the precipitate in an oven at 110-120 °C to a constant weight.[3][7] This may take several hours.
- Cool the crucible in a desiccator before each weighing to prevent absorption of atmospheric moisture.
- Repeat the drying and cooling cycle until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
- The weight of the palladium(II) dimethylglyoximate precipitate is obtained by subtracting the weight of the empty crucible.

Calculation

The percentage of palladium in the original sample can be calculated using the following formula:

$$\% \text{ Palladium} = (\text{Weight of } \text{Pd}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \times \text{Gravimetric Factor} \times 100) / \text{Weight of Sample}$$

The gravimetric factor for converting the weight of the palladium-dimethylglyoxime complex to the weight of palladium is calculated as:

$$\text{Gravimetric Factor} = (\text{Atomic Weight of Pd}) / (\text{Molecular Weight of } \text{Pd}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2) = 106.42 / 332.69 = 0.3198$$

Data Presentation

Table 1: Quantitative Data for Gravimetric Determination of Palladium with Dimethylglyoxime

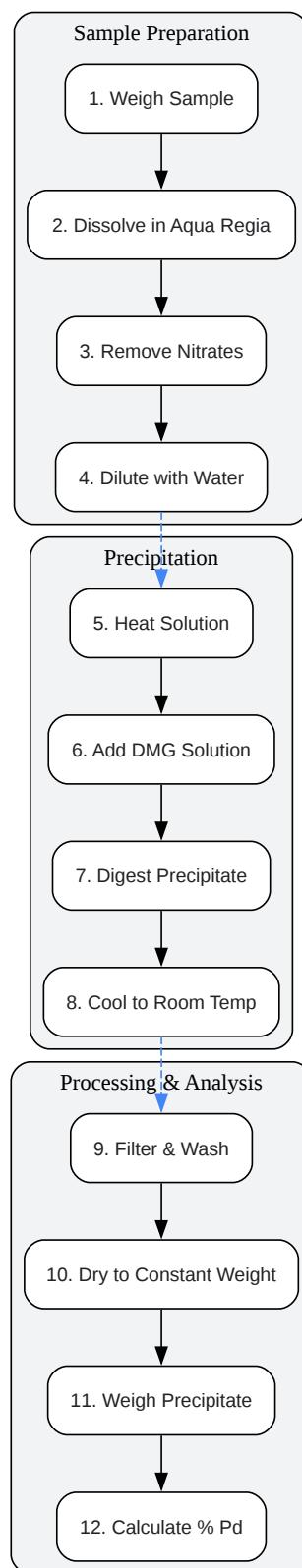
Parameter	Value	Reference
Gravimetric Factor	0.3198	Calculated
Relative Standard Deviation (RSD)	0.2–0.5%	[8]
pH Range for Precipitation	0.7-3.8	[3]
Drying Temperature	110-120 °C	[3][7]
Molecular Formula of Precipitate	Pd(C ₈ H ₁₄ N ₄ O ₄)	N/A
Molar Mass of Precipitate	332.69 g/mol	N/A

Table 2: Potential Interferences and Mitigation Strategies

Interfering Ion	Effect	Mitigation Strategy	Reference
Gold (Au)	Co-precipitation	Can be reduced to the metal and separated prior to palladium precipitation.	[1]
Platinum (Pt)	Partial co-precipitation	Separation can be achieved by controlling the precipitation conditions.	[1]
Selenium (Se)	Reduced to the elemental form	Separation prior to analysis is recommended.	[1]
Iron (Fe)	Can interfere if not properly complexed	The use of masking agents like tartrate can prevent interference.	[7]
Copper (Cu)	Can interfere at high concentrations	Precipitation is carried out in a sufficiently acidic solution to prevent the precipitation of copper dimethylglyoximate.	[7]
Cobalt (Co)	Can interfere	Separation may be required for high-precision analysis.	N/A

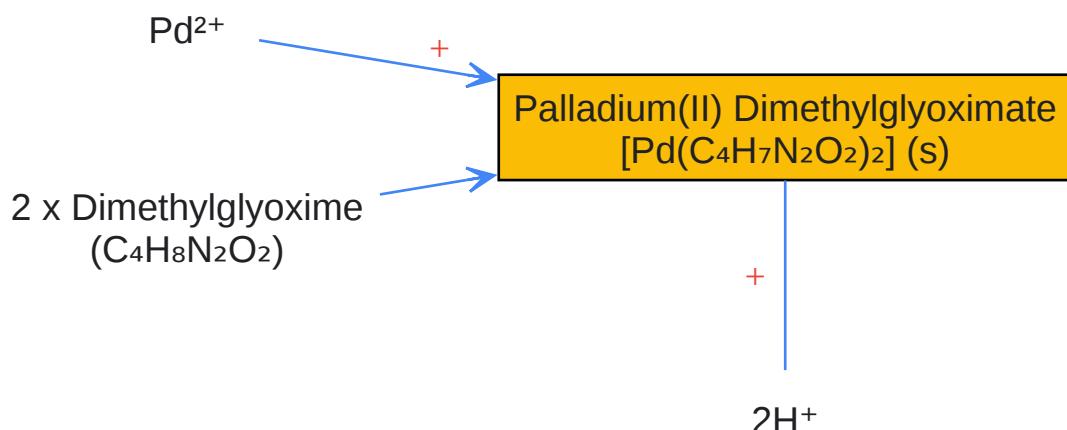
Visualizations

Diagram 1: Experimental Workflow

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Caption: Workflow for the gravimetric determination of palladium.

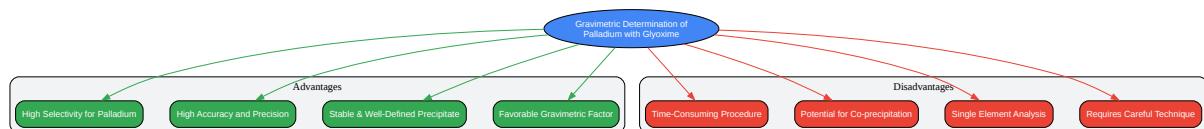
Diagram 2: Chemical Reaction of Palladium with Dimethylglyoxime



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Caption: Formation of the palladium-dimethylglyoxime complex.

Diagram 3: Advantages and Disadvantages of the Method



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